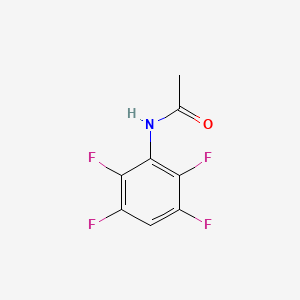

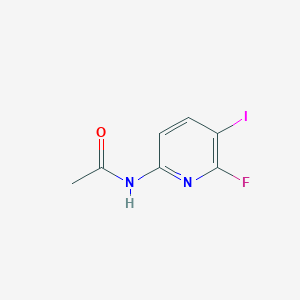

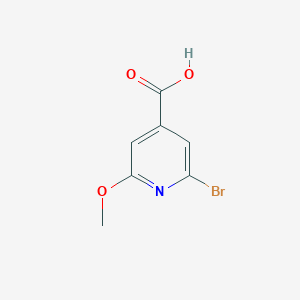

N-(6-Fluoro-5-iodopyridin-2-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related N-substituted acetamides involves several steps, including indolization, decarboxylation, and amidification. For example, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)acetamides was achieved by condensation of corresponding acids with 4-aminopyridine promoted by 2-chloro-1-methylpyridinium iodide . Although the exact synthesis of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide is not described, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is typically confirmed using spectroscopic methods such as NMR and IR spectroscopy. For instance, the structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined using 1H NMR, 13C NMR, 19F NMR, and IR, along with X-ray diffraction analysis . These techniques could be used to analyze the molecular structure of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide as well.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted acetamides can be inferred from the properties of similar compounds. For example, the solubility, melting point, and stability can be influenced by the presence of halogen substituents on the aromatic ring. The novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides synthesized in one study were characterized by elemental analysis and IR spectroscopy . Similarly, the properties of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide could be studied using these methods.

Relevant Case Studies

科学的研究の応用

Molecular Imaging Applications

- Development of Novel Radiotracers : N-(6-Fluoro-5-iodopyridin-2-yl)acetamide derivatives have been synthesized and labeled with fluorine-18 for use in positron emission tomography (PET) imaging. These compounds, such as 6-[¹⁸F]fluoro-PBR28, are developed for imaging the TSPO 18 kDa, demonstrating potential in neuroinflammation and cancer imaging through in vitro binding experiments and in vivo studies (Damont et al., 2011).

Drug Design and Pharmacology

- PI3K/mTOR Dual Inhibitors : Derivatives have been investigated for their role in inhibiting phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), critical targets in cancer therapy. Modifications of the pyridinyl group have been explored to improve metabolic stability and efficacy in vitro and in vivo, showcasing the compound's potential in cancer treatment (Stec et al., 2011).

Spectroscopic and Quantum Mechanical Studies

- Photovoltaic Efficiency and Ligand-Protein Interactions : Benzothiazolinone acetamide analogs, including structures related to N-(6-Fluoro-5-iodopyridin-2-yl)acetamide, have been studied for their photochemical properties, ligand-protein interactions, and potential in photovoltaic applications. These compounds exhibit good light harvesting efficiency, suggesting applications in dye-sensitized solar cells (DSSCs) and as photosensitizers. Molecular docking studies have also indicated potential biological activity, including binding affinity to proteins such as cyclooxygenase 1 (COX1) (Mary et al., 2020).

Anticancer Applications

- Antiproliferative Activities : Research has focused on modifying N-(6-Fluoro-5-iodopyridin-2-yl)acetamide to create derivatives with significant antiproliferative activities against various cancer cell lines. These studies aim to identify compounds with potent anticancer effects and low toxicity, contributing to the development of new therapeutic agents (Wang et al., 2015).

特性

IUPAC Name |

N-(6-fluoro-5-iodopyridin-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FIN2O/c1-4(12)10-6-3-2-5(9)7(8)11-6/h2-3H,1H3,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYQLTKCGMDIQLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=C(C=C1)I)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FIN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00468580 |

Source

|

| Record name | N-(6-Fluoro-5-iodopyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-Fluoro-5-iodopyridin-2-yl)acetamide | |

CAS RN |

884660-46-2 |

Source

|

| Record name | N-(6-Fluoro-5-iodopyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6'-Methoxy-5-methyl-[2,2']bipyridinyl](/img/structure/B1339087.png)